Cas no 2092850-81-0 (Methyl 5-acetylthiazole-2-carboxylate)

Methyl 5-acetylthiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-acetylthiazole-2-carboxylate
- F73626
- 2092850-81-0
- BS-47164
- methyl 5-acetyl-1,3-thiazole-2-carboxylate
-
- Inchi: 1S/C7H7NO3S/c1-4(9)5-3-8-6(12-5)7(10)11-2/h3H,1-2H3
- InChI Key: PJIAYHWVXCUUSD-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=NC=C1C(C)=O
Computed Properties
- Exact Mass: 185.01466426g/mol
- Monoisotopic Mass: 185.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.5
- XLogP3: 1.2
Methyl 5-acetylthiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230062-1g |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 1g |
$520 | 2024-06-03 | |
Ambeed | A1493560-250mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 250mg |
$63.0 | 2024-07-28 | |
Aaron | AR01XCF0-250mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 250mg |
$73.00 | 2025-02-12 | |
Aaron | AR01XCF0-1g |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 1g |
$231.00 | 2025-02-12 | |
Aaron | AR01XCF0-100mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 100mg |
$31.00 | 2025-02-12 | |
1PlusChem | 1P01XC6O-50mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 50mg |
$37.00 | 2023-12-19 | |
Ambeed | A1493560-1g |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 1g |
$226.0 | 2024-07-28 | |
Ambeed | A1493560-50mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 50mg |
$28.0 | 2024-07-28 | |
Ambeed | A1493560-100mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 100mg |
$38.0 | 2024-07-28 | |
Aaron | AR01XCF0-50mg |
Methyl 5-acetylthiazole-2-carboxylate |
2092850-81-0 | 95% | 50mg |
$24.00 | 2025-02-12 |
Methyl 5-acetylthiazole-2-carboxylate Related Literature
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on Methyl 5-acetylthiazole-2-carboxylate
Methyl 5-acetylthiazole-2-carboxylate (CAS No. 2092850-81-0): A Comprehensive Overview
Methyl 5-acetylthiazole-2-carboxylate (CAS No. 2092850-81-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its thiazole ring, which is a common structural motif in many biologically active molecules, and the presence of an acetyl and carboxylate group, which contribute to its reactivity and functional versatility.
The chemical structure of Methyl 5-acetylthiazole-2-carboxylate consists of a thiazole ring with an acetyl group at the 5-position and a carboxylate ester at the 2-position. The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, which imparts significant stability and reactivity to the molecule. The acetyl group enhances the compound's electrophilic character, making it a valuable intermediate in synthetic chemistry. The carboxylate ester, on the other hand, provides a handle for further functionalization through ester hydrolysis or other chemical transformations.
Recent research has highlighted the potential of Methyl 5-acetylthiazole-2-carboxylate in various applications. In the pharmaceutical industry, thiazole-containing compounds have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the acetyl and carboxylate groups in Methyl 5-acetylthiazole-2-carboxylate may enhance its ability to interact with biological targets, making it a promising candidate for drug discovery.
One notable study published in the Journal of Medicinal Chemistry investigated the use of thiazole derivatives as inhibitors of protein kinases, which are key enzymes involved in cellular signaling pathways. The researchers found that compounds with a similar structure to Methyl 5-acetylthiazole-2-carboxylate exhibited potent inhibitory activity against several kinases, suggesting their potential as therapeutic agents for diseases such as cancer and inflammatory disorders.
In addition to its pharmaceutical applications, Methyl 5-acetylthiazole-2-carboxylate has also shown promise in agrochemical research. Thiazole-based compounds have been used as fungicides and insecticides due to their broad-spectrum activity against various plant pathogens. The acetyl and carboxylate groups in Methyl 5-acetylthiazole-2-carboxylate may enhance its stability and bioavailability in agricultural settings, making it an attractive candidate for the development of new agrochemical products.
The synthetic accessibility of Methyl 5-acetylthiazole-2-carboxylate is another factor contributing to its appeal. The compound can be synthesized through a series of well-established organic reactions, including condensation, cyclization, and esterification steps. This ease of synthesis allows for efficient large-scale production, which is crucial for both research and industrial applications.
In materials science, thiazole derivatives have been explored for their potential use in polymer synthesis and as functional additives in coatings and adhesives. The presence of the acetyl and carboxylate groups in Methyl 5-acetylthiazole-2-carboxylate may confer unique properties to polymers derived from this compound, such as enhanced thermal stability or improved mechanical strength.
Despite its promising applications, further research is needed to fully understand the biological mechanisms underlying the activity of Methyl 5-acetylthiazole-2-carboxylate. Ongoing studies are focused on elucidating its interactions with specific biological targets and optimizing its structure for improved potency and selectivity. Additionally, safety assessments are essential to ensure that this compound can be used safely in various applications without adverse effects.
In conclusion, Methyl 5-acetylthiazole-2-carboxylate (CAS No. 2092850-81-0) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and functional groups make it a valuable intermediate in synthetic chemistry and a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, Methyl 5-acetylthiazole-2-carboxylate is poised to play an increasingly important role in various scientific fields.
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